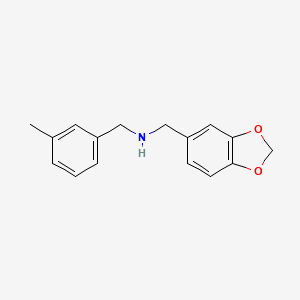

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is an organic compound that features a benzodioxole ring fused with a benzylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 3-methylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Wirkmechanismus

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and benzylamine moiety can interact with active sites of enzymes or binding sites of receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine

- (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine

- (1,3-Benzodioxol-5-ylmethyl)(3-methoxybenzyl)amine

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is unique due to the specific positioning of the methyl group on the benzylamine moiety, which can influence its reactivity and interaction with biological targets

Biologische Aktivität

The compound (1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is a synthetic organic molecule characterized by a benzodioxole moiety linked to a methylbenzylamine group. This unique structure suggests potential pharmacological applications, particularly in areas related to neuroprotection, antioxidant activity, and anticancer properties. This article reviews the biological activities associated with this compound, supported by empirical data and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Benzodioxole Ring: Known for its antioxidant properties and ability to scavenge free radicals.

- Amine Group: Imparts potential neuroprotective effects and influences binding affinities to biological targets.

1. Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of benzodioxole derivatives. The ability of this compound to scavenge free radicals is crucial for its potential therapeutic effects against oxidative stress-related diseases.

2. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the benzodioxole moiety may enhance the compound's ability to protect neuronal cells from damage caused by toxic substances or ischemic conditions .

3. Anticancer Activity

Preliminary investigations suggest that related compounds have shown promise in inhibiting cancer cell proliferation. Specifically, analogs have been reported to induce apoptosis and cause cell cycle arrest in various cancer cell lines .

Table 1: Summary of Biological Activities

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| This compound | Benzodioxole + Amine group | Antioxidant, Neuroprotective |

| (1,3-Benzodioxole) | Benzodioxole ring | Antioxidant |

| (2-Methylbenzylamine) | Simple amine structure | Neuroprotective effects |

| (4-Methoxyphenethylamine) | Methoxy group on phenethyl | Potential antidepressant activity |

The biological activity of this compound is likely mediated through several pathways:

- Free Radical Scavenging: The benzodioxole structure enhances the ability to neutralize reactive oxygen species.

- Cell Signaling Modulation: Interaction with neurotransmitter systems may lead to improved neuronal health.

- Apoptotic Pathway Activation: Similar compounds have been shown to activate pathways leading to programmed cell death in cancer cells.

Future Research Directions

Further empirical studies are essential to elucidate the detailed mechanisms of action for this compound. Potential research avenues include:

- In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

- Clinical Trials: Assessing therapeutic benefits in human subjects suffering from neurodegenerative diseases or cancers.

- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTXVYBPJZGWDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354612 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418777-13-6 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.